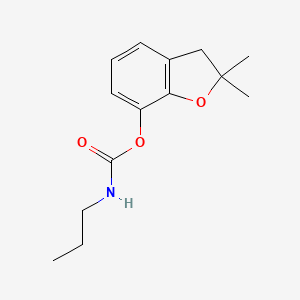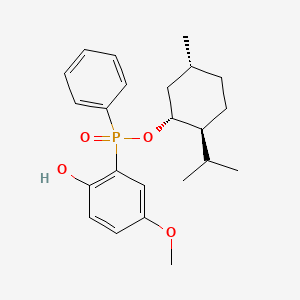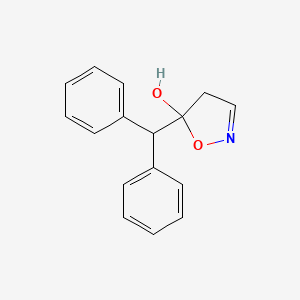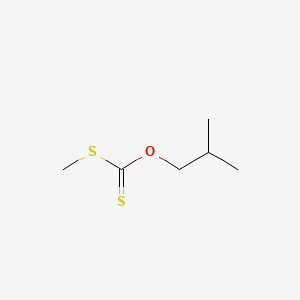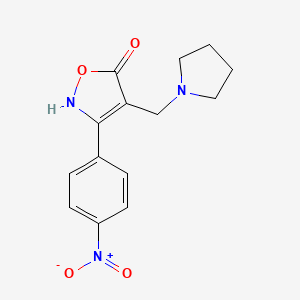![molecular formula C9H8N6O2S B12896893 N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine CAS No. 88541-04-2](/img/structure/B12896893.png)
N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group attached to the thiadiazole ring, which is further connected to a guanidine moiety
Vorbereitungsmethoden
The synthesis of 1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine typically involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide to form the intermediate 3-nitrophenylthiosemicarbazide. This intermediate is then cyclized to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with guanidine to yield the target compound. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization and guanidination steps .
Analyse Chemischer Reaktionen
1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Condensation: The guanidine moiety can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: Thiadiazole derivatives, including this compound, have shown antimicrobial, antifungal, and antiviral activities. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound has potential applications in drug development due to its biological activities. It is being explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and other industrial products
Wirkmechanismus
The mechanism of action of 1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The guanidine moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine can be compared with other thiadiazole derivatives, such as:
1-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine: Similar structure but with a different position of the nitro group on the phenyl ring.
1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
1-(5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl)guanidine: Contains a methyl group instead of a nitro group, affecting its reactivity and biological activity.
The uniqueness of 1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine lies in its specific substitution pattern, which influences its chemical reactivity and biological activities .
Eigenschaften
CAS-Nummer |
88541-04-2 |
|---|---|
Molekularformel |
C9H8N6O2S |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
2-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine |
InChI |
InChI=1S/C9H8N6O2S/c10-8(11)12-9-14-13-7(18-9)5-2-1-3-6(4-5)15(16)17/h1-4H,(H4,10,11,12,14) |
InChI-Schlüssel |
QTOHDCNXPHVXSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



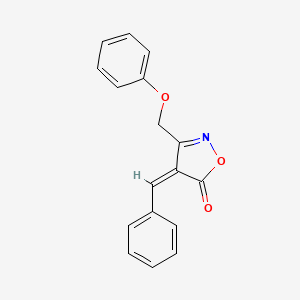
![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)

